

In-Depth Technical Guide to Tamra-peg8-nhs: Specifications, Purity, and Experimental Applications

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Compound of Interest

Compound Name: *Tamra-peg8-nhs*

Cat. No.: *B15137605*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tamra-peg8-nhs**, a fluorescent labeling reagent widely used in biological research and drug development. It details the product's specifications, purity standards, and provides detailed protocols for its application in labeling proteins and oligonucleotides. Furthermore, this guide illustrates a common experimental workflow utilizing this reagent.

Core Product Specifications

Tamra-peg8-nhs, also known as TAMRA-PEG8-N-hydroxysuccinimidyl ester, is a derivative of the fluorescent dye Tetramethylrhodamine (TAMRA) that incorporates an eight-unit polyethylene glycol (PEG) spacer and an N-hydroxysuccinimidyl (NHS) ester reactive group. The PEG spacer enhances solubility and reduces steric hindrance, while the NHS ester group allows for covalent conjugation to primary amines on biomolecules.

Quantitative data for a typical batch of **Tamra-peg8-nhs** are summarized in the table below.

Property	Specification
Molecular Weight	951.04 g/mol
Chemical Formula	C48H62N4O16
Purity	>95% (as determined by HPLC)
Excitation Maximum (λ_{ex})	~541-555 nm
Emission Maximum (λ_{em})	~567-580 nm
Appearance	Red to purple solid
Solubility	Soluble in DMSO, DMF
Storage Conditions	Store at -20°C, desiccated and in the dark.

Purity and Quality Control

The purity of **Tamra-peg8-nhs** is critical for ensuring reproducible and reliable experimental results. Reputable suppliers typically provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by High-Performance Liquid Chromatography (HPLC) and identity confirmed by mass spectrometry. A purity level of over 95% is standard for research-grade material.

Experimental Protocols

The NHS ester of **Tamra-peg8-nhs** reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides) under mild alkaline conditions (pH 7-9) to form a stable amide bond.^[1]

Protein Labeling Protocol

This protocol outlines the general procedure for labeling a protein with **Tamra-peg8-nhs**.

Materials:

- Protein of interest containing primary amines
- Tamra-peg8-nhs**

- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)
- Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.^[2]
- Reagent Preparation: Immediately before use, dissolve **Tamra-peg8-nhs** in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Labeling Reaction: While gently vortexing the protein solution, slowly add a 5-20 fold molar excess of the dissolved **Tamra-peg8-nhs**. The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching (Optional): To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes.
- Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amine-modified oligonucleotides.

Materials:

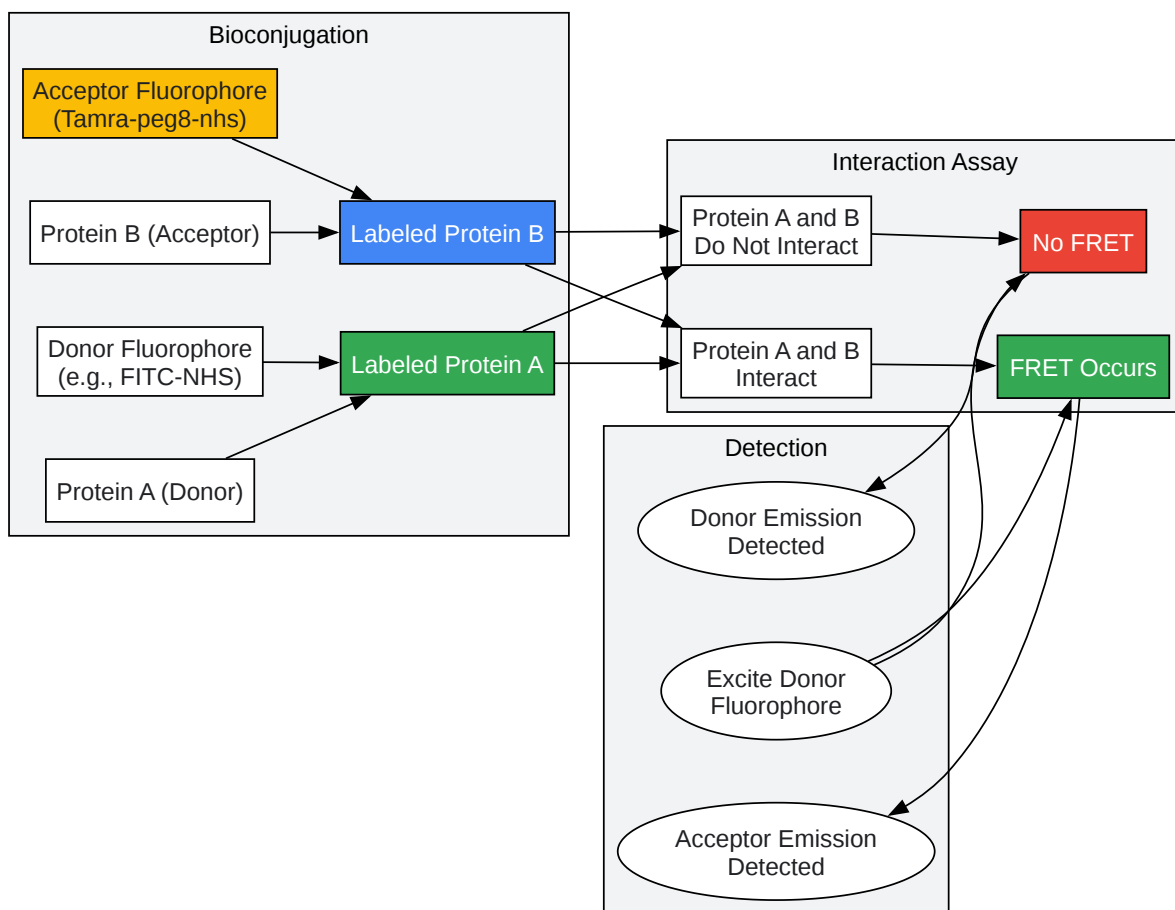
- Amine-modified oligonucleotide
- **Tamra-peg8-nhs**
- Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0[3]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Ethanol (70%, ice-cold)
- Sodium acetate (3 M)

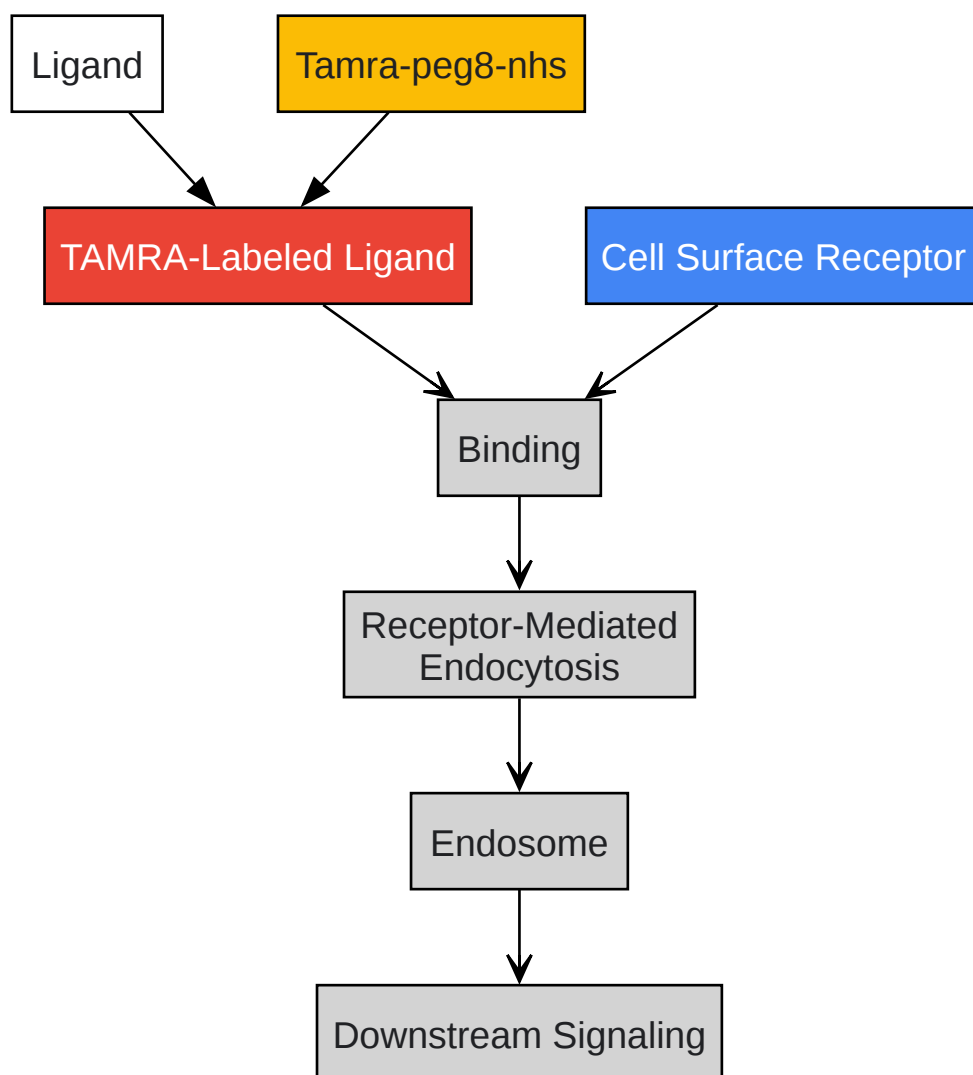
Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer.
- Reagent Preparation: Immediately before use, dissolve **Tamra-peg8-nhs** in a small amount of anhydrous DMF or DMSO.
- Labeling Reaction: Add the dissolved **Tamra-peg8-nhs** to the oligonucleotide solution. The optimal molar ratio will vary depending on the oligonucleotide and should be determined empirically.
- Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification:
 - Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.
 - Add 3 volumes of ice-cold 70% ethanol and mix well.
 - Incubate at -20°C for at least 30 minutes to precipitate the labeled oligonucleotide.
 - Centrifuge to pellet the oligonucleotide.
 - Carefully remove the supernatant and wash the pellet with 70% ethanol.
 - Air dry the pellet and resuspend in a suitable buffer.

Experimental Workflow and Visualization

Tamra-peg8-nhs is frequently employed in various molecular biology and cell biology applications, including fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays. Below is a conceptual workflow for a FRET-based protein-protein interaction study.





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